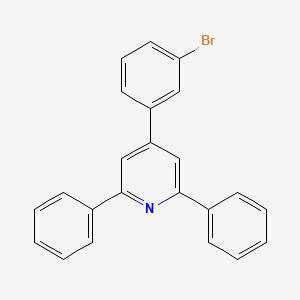
4-(3-Bromophenyl)-2,6-diphenylpyridine
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique
Photophysical Properties and Complex Formation
- Iridium Cyclometalated Complexes : 4-(3-Bromophenyl)-2,6-diphenylpyridine has been utilized in the synthesis of iridium biscyclometalated complexes. These complexes exhibit strong visible absorption and long-lived emission, making them potentially valuable for photophysical studies (Polson et al., 2004).
Dye-Sensitized Solar Cells
- Copper(I)-Based Solar Cells : This compound has been incorporated as an anchoring ligand in copper(I)-containing dyes for n-type dye-sensitized solar cells (DSCs). Its structural features influence the performance of DSCs, highlighting the importance of ligand design in solar energy conversion (Brauchli et al., 2015).
Luminescent Materials
- Poly(phenylene vinylene) Derivatives : Derivatives of this compound have been synthesized for use in luminescent and laser materials. These materials exhibit unique emission characteristics and are promising for applications in optoelectronics (Karastatiris et al., 2004).
Phosphorescent Host Materials
- Triphenylpyridine Derivatives : Novel phosphorescent host materials based on triphenylpyridine derivatives have been developed. These materials show excellent thermal stability and high triplet energy levels, making them suitable for use in organic light-emitting diodes (OLEDs) (Zhang et al., 2020).
Cation and Anion Sensing
- Ditopic N-Crowned Compounds : this compound derivatives have been studied as potential hosts for signaling cationic and anionic guests. These compounds exhibit selective metal coordination and differential anion sensing, useful in analytical chemistry (García-Acosta et al., 2007).
Platinum Carbonyl Complexes
- Cyclometallation Studies : Research into cyclometallation of diphenylpyridines has led to insights into platinum-platinum interactions in solid-state compounds. This understanding is critical for the development of novel materials with unique electronic and catalytic properties (Newman et al., 2001).
PhotochemicalReactions
- Photocolouration and Photorearrangement : this compound derivatives undergo interesting photochemical reactions in deaerated media. These reactions, including photocolouration and photorearrangement, have potential applications in photochromic materials (Shibuya et al., 1988).
Coordination Chemistry
- Regioselective Ortho-Lithiation : This compound has been used in the study of regioselective ortho-lithiation of halopyridines. The insights gained from these studies are crucial for the synthesis of complex organic molecules and pharmaceuticals (Chen et al., 2004).
Fluorescence Studies
- Luminescent Terpyridine-Diphenylacetylene Hybrid : A fluorescent terpyridyl-diphenylacetylene hybrid incorporating this compound has shown significant green emission attributed to intra-ligand charge transfer states. This property is valuable for developing advanced fluorescent probes and sensors (Ghosh et al., 2015).
Luminescence and Biological Activities
- Silver(I) Complexes : Studies on cationic silver(I) complexes of this compound derivatives have shown high luminescence quantum yields and potential applications in biological activities, including antimicrobial properties and cell imaging (Wang et al., 2017).
Chemical Synthesis
- Azine Formation : The compound has been used in the synthesis of azines, demonstrating the intervention of N-phosphinyl-1-azadiene intermediates. These findings are significant for the development of novel organic synthesis methods (Kobayashi et al., 1991).
Molecular Docking and Biological Evaluation
- Synthesis and Biological Evaluation : New asymmetrical azines of this compound have been synthesized and characterized. Their biological activities, including antiproliferative properties, have been evaluated, highlighting their potential in pharmaceutical research (Ganga & Sankaran, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-bromophenyl)-2,6-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN/c24-21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)25-23(16-20)18-10-5-2-6-11-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANHLDSMEAQMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3331413.png)
![1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione](/img/structure/B3331415.png)


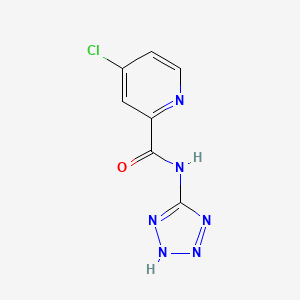

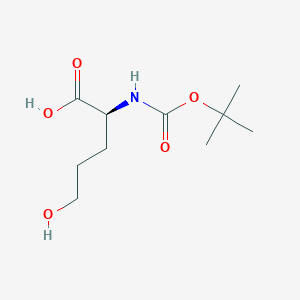

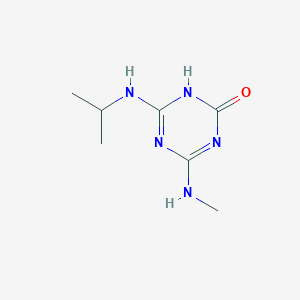
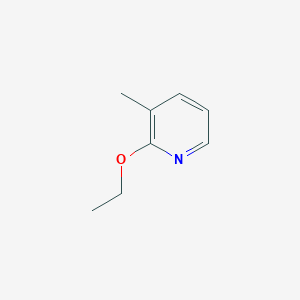
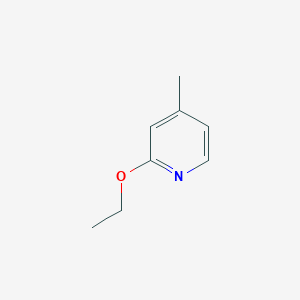
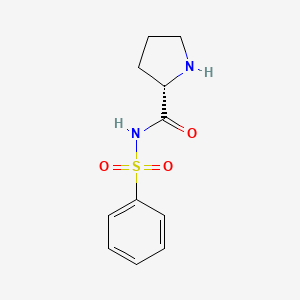
![2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B3331504.png)
